4-chloro-3H-pyrimido[4,5-b]indole
Description
Properties
IUPAC Name |
4-chloro-3H-pyrimido[4,5-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-9-8-6-3-1-2-4-7(6)14-10(8)13-5-12-9/h1-5H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYULQVZSXKVFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(NC=NC3=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(NC=NC3=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3H-pyrimido[4,5-b]indole involves specific chemical reactions and conditions. The exact synthetic route can vary, but it typically includes steps such as:
Starting Materials: The synthesis begins with readily available starting materials.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves:
Large-Scale Reactors: Using large reactors to carry out the chemical reactions.
Continuous Processing: Implementing continuous processing techniques to increase efficiency.
Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3H-pyrimido[4,5-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as:
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: To facilitate the reactions and increase yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. These products can include various derivatives of this compound with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
1.1 Inhibition of MAPK Pathways
The compound has been identified as a potent inhibitor of MKK7 and MKK4, which are part of the MAPK signaling pathways. These pathways are crucial in regulating various cellular processes, including inflammation and immune responses. The inhibition of these kinases has been linked to the treatment of several inflammatory and autoimmune diseases such as asthma, rheumatoid arthritis, and septic shock .
1.2 GSK-3β Inhibition
Research has shown that derivatives of 4-chloro-3H-pyrimido[4,5-b]indole exhibit significant inhibitory activity against glycogen synthase kinase-3 beta (GSK-3β). This enzyme is implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease and certain cancers. The development of enantiopure variants has demonstrated improved metabolic stability and reduced cytotoxicity, making these compounds promising candidates for further drug development .
1.3 Cytokine Modulation
Studies have explored the modulation of cytokine production through the use of pyrimido[4,5-b]indole derivatives. These compounds have shown potential in influencing the production of pro-inflammatory cytokines like IL-6 and interferon gamma-induced protein 10 (IP-10) in immune cells. Such properties suggest their utility in managing conditions characterized by excessive inflammation .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is pivotal for optimizing its pharmacological properties. Modifications at various positions on the pyrimido ring can lead to significant changes in biological activity.
Synthesis Methodologies
The synthesis of this compound derivatives typically involves multi-step organic reactions, including halogenation and coupling reactions.
Synthesis Steps:
- Starting Materials: The synthesis often begins with commercially available o-halonitrobenzenes.
- Halogenation: Introduction of halogens at specific positions to create reactive intermediates.
- Amide Formation: Utilizing amine derivatives to form stable amide bonds that enhance biological activity.
- Purification: Final products are purified using techniques such as crystallization or chromatography to obtain high-purity compounds suitable for biological testing.
Case Studies
Case Study 1: Inhibition of GSK-3β
A study reported the synthesis of a series of amide-based derivatives from 4-chloro-9H-pyrimido[4,5-b]indole that exhibited IC50 values as low as 360 nM against GSK-3β while maintaining low cytotoxicity levels. This highlights the potential for therapeutic applications in neurodegenerative diseases .
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of pyrimido derivatives in murine models of arthritis. The compounds were shown to significantly reduce IL-6 levels while promoting IP-10 production, indicating a shift towards a more regulated immune response .
Mechanism of Action
The mechanism of action of 4-chloro-3H-pyrimido[4,5-b]indole involves its interaction with specific molecular targets These interactions can lead to various biological effects, depending on the context
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-chloro-3H-pyrimido[4,5-b]indole becomes evident when compared to related tricyclic heterocycles. Below is a detailed analysis:
Structural Analogues with Halogen Substitutions
Functional Analogues with Modified Cores
Key Research Findings
Kinase Inhibitor Design: Molecular dynamics simulations confirm that the 7-chloro substituent in pyrimidoindoles stabilizes hydrophobic interactions in GSK-3β’s ATP-binding pocket . Ethynyl-substituted derivatives (e.g., compound 2 in ) achieve nanomolar binding affinity through optimized π-π stacking .
Structural Insights :
- X-ray crystallography of 4-chloro-7-iodo analogs reveals planar tricyclic cores, critical for maintaining kinase selectivity .
Toxicity Mitigation: Unlike dietary HAAs (e.g., Trp-P-1), therapeutic pyrimidoindoles lack the 2-aminoimidazole moiety linked to genotoxicity, reducing carcinogenic risk .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-chloro-3H-pyrimido[4,5-b]indole, and how are they validated?
- Answer : A widely used method involves Pd-catalyzed amidation and cyclization of appropriately substituted indole precursors. For instance, coupling 4-chloroindole derivatives with pyrimidine-containing reagents under palladium catalysis (e.g., Pd(PPh₃)₄) yields the target compound. Validation includes LC-MS analysis (e.g., observed m/z = 351 [M+H]⁺) and elemental analysis (C, H, N content) to confirm purity and structure . Alternative routes may employ annelation strategies, where indole rings are fused with pyrimidine moieties using iminophosphorane-mediated reactions .
Q. How is the structural integrity of this compound confirmed experimentally?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example, X-ray data (e.g., R factor = 0.054) can resolve bond lengths, angles, and substitution patterns . Complementary techniques include:
- LC-MS : To verify molecular weight and fragmentation patterns .
- ¹H/¹³C NMR : To assign proton environments and confirm regiochemistry of substituents .
Q. What in vitro assays are used for preliminary biological screening of this compound?
- Answer : Initial screening often focuses on cytotoxicity and mechanism-specific assays. For microtubulin inhibitors derived from pyrimido[4,5-b]indoles, tubulin polymerization assays (spectrophotometric monitoring at 350 nm) and cell viability tests (e.g., MDA-MB-435 cancer cell line inhibition) are employed. IC₅₀ values are calculated to quantify potency .
Advanced Research Questions
Q. How do structural modifications at the 4-position of the pyrimido[4,5-b]indole scaffold affect microtubulin inhibition?
- Answer : Structure-activity relationship (SAR) studies reveal that substituents at the 4-position (e.g., -NH₂, -OCH₃) significantly modulate microtubule depolymerization. For example, 4-amine derivatives exhibit enhanced activity due to hydrogen bonding with β-tubulin’s Asp226 residue. Subtle changes, such as replacing -NH₂ with bulkier groups, reduce potency by steric hindrance . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes and validate experimental IC₅₀ trends .
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Answer : Key optimizations include:
- Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in cyclization steps, reducing side reactions .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility during amidation .
- Temperature control : Maintaining 80–100°C prevents decomposition of halogenated intermediates . Reported yields range from 45–72%, with impurities monitored via HPLC-DAD .
Q. What analytical challenges arise in detecting trace amounts of this compound in biological matrices?
- Answer : Challenges include low analyte concentration and matrix interference. Solutions involve:
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins/lipids .
- Detection : UPLC-MS/MS in multiple reaction monitoring (MRM) mode, targeting specific transitions (e.g., m/z 351 → 254) for selectivity .
- Validation : Spike-and-recovery experiments to assess accuracy (85–110%) and precision (RSD < 15%) .
Q. How does this compound interact with DNA or other macromolecular targets?
- Answer : While primary studies focus on microtubulin, secondary targets may include DNA topoisomerases. Electrophoretic mobility shift assays (EMSAs) and fluorescence intercalator displacement (FID) assays can assess DNA binding. For example, ethidium bromide displacement (monitored via fluorescence quenching) suggests intercalation or groove-binding modes . Competing interactions (e.g., with serum albumin) are evaluated using isothermal titration calorimetry (ITC) .
Contradictions and Open Questions
- Synthetic reproducibility : Variations in Pd catalyst activity (e.g., batch-dependent Pd(PPh₃)₄ purity) can lead to inconsistent yields .
- SAR discrepancies : Some 4-substituted derivatives show unexpected cytotoxicity unrelated to microtubulin, implying off-target effects requiring proteomics-level validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
